molecular formula C7H7BrN2O B1291037 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine CAS No. 34950-82-8

7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine

Cat. No. B1291037
CAS RN: 34950-82-8
M. Wt: 215.05 g/mol
InChI Key: CYISPVTTZWJFEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine has been explored in various studies. One approach involves the synthesis of 3-bromo-5,6-dihydro-4H-1,2-oxazine N-oxides, which are then subjected to [3+2] cycloadditions with alkenes to yield a range of products including 3-vinyloxazolines, isoxazoline N-oxides, and 3-functionalized 1,2-oxazine N-oxides . Another study demonstrates the use of strained bicyclic 3,6-dihydro-1,2-oxazine in domino metathesis with an external alkene, leading to the formation of isoxazolo[2,3-a]pyridin-7-ones, which serve as versatile scaffolds for further chemical modifications .

Molecular Structure Analysis

The molecular structure of a related compound, hexahydro-cis-(1-H,4a-H)-1-p-bromophenyl-1H,3H-pyrido[1,2-c][1,3]oxazine, has been elucidated using three-dimensional diffractometer data. The crystal structure was determined to be in the P21/c space group with specific unit cell dimensions, and the molecular geometry and conformation of the bicyclic ring system were discussed in detail .

Chemical Reactions Analysis

The studies mentioned provide insights into the chemical reactivity of oxazine derivatives. The [3+2] cycloaddition reactions of 3-bromo-5,6-dihydro-4H-1,2-oxazine N-oxides with alkenes demonstrate the potential to create a variety of functionalized products . The domino metathesis of 3,6-dihydro-1,2-oxazine showcases the compound's reactivity, leading to the production of isoxazolo[2,3-a]pyridin-7-ones, which can be further oxidized or reduced, highlighting the synthetic utility of these transformations .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine are not directly detailed in the provided papers, the related structures and their synthesis methods suggest that these compounds are likely to have interesting and useful properties. The crystal structure analysis of a similar compound provides some insight into the physical characteristics, such as crystal geometry and stability . The chemical properties can be inferred from the reactivity patterns observed in the synthesis and chemical reaction studies, indicating that these oxazine derivatives are versatile intermediates in organic synthesis .

Scientific Research Applications

Synthesis and Biological Activity of Pyridopyridazine Derivatives

Pyridopyridazines, which share structural similarities with the compound of interest, have been studied for their diverse biological activities. These derivatives exhibit antitumor, antibacterial, analgesic, and diuretic activities. They have also been identified as selective inhibitors for phosphodiesterases and as novel class ligands for GABA-A receptor benzodiazepine binding sites. This highlights the potential of such compounds in medicinal chemistry and pharmaceutical research (Wojcicka & Nowicka-Zuchowska, 2018).

Polymer-Supported Syntheses of Heterocycles

Another relevant area of research is the polymer-supported synthesis of heterocycles bearing oxazine scaffolds. This method allows for the preparation of diverse compounds with functionalized oxazine structures, including 1,2-oxazine, 1,3-oxazine, or 1,4-oxazine scaffolds. The versatility and efficiency of solid-phase synthesis (SPS) techniques in generating these compounds underscore the importance of oxazine derivatives in drug discovery and development (Králová et al., 2018).

Heterocyclic Compounds and Their Biological Significance

The synthesis and biological activities of 1,3,4-oxadiazole tailored compounds have been extensively studied. These compounds, which are structurally distinct but share the heterocyclic characteristic with the compound of interest, exhibit a wide range of bioactivities. The research emphasizes the role of heterocyclic compounds in developing new therapeutic agents, highlighting the potential of exploring similar structures like 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine for medicinal applications (Verma et al., 2019).

properties

IUPAC Name

7-bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c8-5-3-6-7(10-4-5)9-1-2-11-6/h3-4H,1-2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYISPVTTZWJFEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)N=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640340
Record name 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine

CAS RN

34950-82-8
Record name 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.